molecular formula C22H17N3O B6303363 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine CAS No. 2067287-45-8

2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine

Cat. No.: B6303363
CAS No.: 2067287-45-8
M. Wt: 339.4 g/mol
InChI Key: NFSDKQSAQIWXSV-UHFFFAOYSA-N
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Description

2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl, methoxyphenyl, and pyridinyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-phenyl-6-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-19-11-9-16(10-12-19)20-14-21(18-8-5-13-23-15-18)25-22(24-20)17-6-3-2-4-7-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSDKQSAQIWXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Substitution Reactions: The phenyl, methoxyphenyl, and pyridinyl groups are introduced through substitution reactions. These reactions often involve the use of halogenated precursors and nucleophilic aromatic substitution (SNAr) mechanisms.

    Cyclization: The final step involves cyclization to form the desired pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(4-hydroxyphenyl)-6-(3-pyridinyl)pyrimidine
  • 2-Phenyl-4-(4-chlorophenyl)-6-(3-pyridinyl)pyrimidine
  • 2-Phenyl-4-(4-nitrophenyl)-6-(3-pyridinyl)pyrimidine

Uniqueness

2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in specific chemical reactions and may also affect its biological activity by altering its interaction with molecular targets.

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